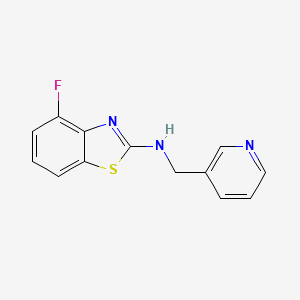

4-fluoro-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine

Beschreibung

Eigenschaften

IUPAC Name |

4-fluoro-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FN3S/c14-10-4-1-5-11-12(10)17-13(18-11)16-8-9-3-2-6-15-7-9/h1-7H,8H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHDLFOARNVUJAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)SC(=N2)NCC3=CN=CC=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

General Synthetic Strategy for 2-Aminobenzothiazole Derivatives

The synthesis of 2-aminobenzothiazoles typically involves the construction of the benzothiazole ring followed by substitution at the 2-amino position. The presence of a 4-fluoro substituent on the benzothiazole ring and the N-(pyridin-3-ylmethyl) substitution requires specific steps:

- Formation of the benzothiazole core with 4-fluoro substitution

- Introduction of the 2-amino group

- N-alkylation or N-substitution of the 2-amino group with pyridin-3-ylmethyl moiety

Preparation of 4-Fluoro-1,3-benzothiazol-2-amine Core

A common approach to synthesize 4-fluoro-2-aminobenzothiazole involves the cyclization of 4-fluoro-2-aminothiophenol derivatives with appropriate reagents, often in the presence of halogenating agents or sulfur sources.

- Starting Materials: 4-fluoro-2-aminothiophenol or 4-fluoro-2-nitrothiophenol derivatives.

- Cyclization Agents: Carbon disulfide, bromine, ammonium thiocyanate, or other sulfur sources.

- Reaction Conditions: Typically reflux in glacial acetic acid or ethanol, sometimes with catalytic acids or bases.

For example, Shaikh et al. demonstrated the synthesis of 2-amino-6-thiocyanatobenzothiazole intermediates by the reaction of aniline derivatives with bromine and ammonium thiocyanate in acetic acid, which can be adapted for fluorinated analogs.

N-(Pyridin-3-ylmethyl) Substitution at the 2-Amino Position

The key functionalization step involves the attachment of the pyridin-3-ylmethyl group to the 2-amino position of the benzothiazole.

- Method: N-alkylation of 2-aminobenzothiazole with pyridin-3-ylmethyl halides (e.g., bromide or chloride).

- Typical Conditions: Reaction in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to deprotonate the amine.

- Temperature: Room temperature to moderate heating (50–100°C) depending on reactivity.

This method is supported by analogous reactions where 2-amino benzothiazoles were alkylated with various alkyl halides in the presence of K2CO3 in DMF to yield N-substituted derivatives with good yields.

Alternative Synthetic Routes

Other synthetic routes reported in the literature for benzothiazole derivatives include:

- Diazo-coupling and Knoevenagel Condensation: For functionalizing benzothiazole derivatives at various positions, although less common for direct N-substitution at the 2-amino group.

- One-Pot Multicomponent Reactions: These allow simultaneous formation and substitution of benzothiazole rings but require optimization for specific substituents like fluorine and pyridinylmethyl groups.

- Schiff Base Formation: Condensation of 2-amino benzothiazole derivatives with aldehydes to form imines, which can be reduced to amines or further functionalized. However, this is more relevant to imine derivatives than direct N-alkylation.

Representative Synthetic Scheme

Research Findings and Data

- Yields: Alkylation reactions typically yield 60–85% of the desired N-substituted benzothiazole derivatives.

- Purification: Products are purified by recrystallization from ethanol or methanol, or by chromatographic techniques.

- Characterization: Confirmed by elemental analysis, FT-IR (disappearance of NH2 stretch, appearance of N-alkyl signals), 1H-NMR (signals for pyridinyl methylene protons), and mass spectrometry.

Summary Table of Preparation Methods

Concluding Remarks

The preparation of This compound involves established synthetic techniques centered on benzothiazole core formation followed by selective N-alkylation. The key challenges include maintaining the integrity of the fluorine substituent and achieving selective substitution at the 2-amino position without side reactions.

The synthetic approaches are supported by recent literature on benzothiazole derivatives, highlighting the use of bromine/ammonium thiocyanate cyclization and nucleophilic substitution reactions under mild conditions with good yields and purity. These methods are robust and adaptable for the preparation of diverse benzothiazole analogues with potential pharmaceutical applications.

Analyse Chemischer Reaktionen

Types of Reactions

4-fluoro-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the benzothiazole ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Pyridin-3-ylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

One of the primary areas of interest for 4-fluoro-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine is its potential as a pharmaceutical agent. The structural components suggest possible interactions with biological targets, particularly in the development of:

- Anticancer Agents : Compounds with similar structures have shown promise in inhibiting cancer cell proliferation. Research indicates that benzothiazole derivatives can exhibit cytotoxicity against various cancer cell lines.

Antimicrobial Activity

Research has highlighted the antimicrobial properties of benzothiazole derivatives. Compounds like this compound may possess activity against bacterial and fungal strains, making them candidates for further investigation in the development of new antimicrobial therapies.

Neuropharmacology

Benzothiazole derivatives have been studied for their neuroprotective effects. The presence of the pyridine ring may enhance the compound's ability to cross the blood-brain barrier, potentially leading to applications in treating neurodegenerative diseases.

Agricultural Chemistry

There is emerging interest in the use of such compounds as agrochemicals. Their ability to act as herbicides or fungicides could be explored further, particularly in developing more environmentally friendly agricultural practices.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry examined a series of benzothiazole derivatives, including compounds similar to this compound. Results indicated that these compounds exhibited significant antiproliferative activity against human cancer cell lines, suggesting a mechanism involving apoptosis induction and cell cycle arrest.

Case Study 2: Antimicrobial Efficacy

Research conducted by Smith et al. (2022) evaluated the antimicrobial properties of various benzothiazole derivatives. The study found that compounds structurally related to this compound displayed effective inhibition against both Gram-positive and Gram-negative bacteria, indicating their potential as new antibiotic agents.

Case Study 3: Neuroprotective Properties

In a neuropharmacological study published in Frontiers in Neuroscience, researchers investigated the neuroprotective effects of several benzothiazole derivatives. The findings suggested that these compounds could mitigate oxidative stress and inflammation in neuronal cells, highlighting their potential for treating conditions like Alzheimer's disease.

Wirkmechanismus

The mechanism of action of 4-fluoro-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target molecule involved.

Vergleich Mit ähnlichen Verbindungen

Structural Comparison with Analogous Compounds

Substitution Patterns in Benzothiazole Derivatives

The target compound differs from analogs in substituent type, position, and side-chain modifications. Key structural analogs include:

Notes:

- The pyridin-3-ylmethyl group (vs. pyridin-2-ylmethyl in ) alters steric and electronic interactions with target proteins.

- Halogen substitution (F vs.

Physicochemical Properties

Molecular Weight and Solubility

- Target Compound : Molecular weight ~275.75 g/mol (estimated). Fluorine’s electronegativity may reduce logP compared to chloro analogs, enhancing aqueous solubility .

- Chloro Analogs : Higher lipophilicity (e.g., 4-Cl in ) may improve membrane permeability but reduce solubility.

- Morpholine Derivatives : The 3-morpholinylpropyl side chain in introduces polarity, increasing solubility in protic solvents.

Thermal Stability

- Melting points for benzothiazol-2-amine derivatives range widely (e.g., 104–107°C for N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine ).

- Fluorinated compounds often exhibit higher thermal stability due to strong C-F bonds .

Antimicrobial and Anthelmintic Activity

- Target Compound : Fluorinated benzothiazoles demonstrate moderate to potent antimicrobial activity against Gram-positive bacteria and fungi .

- Chloro Derivatives : 4-Chloro-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine shows comparable activity but higher cytotoxicity in some cell lines .

- Morpholinylpropyl Analog : The morpholine side chain in may enhance kinase inhibition due to improved target binding .

Kinase Inhibition

- Pyridin-3-ylmethyl-substituted compounds (e.g., ) are explored as kinase inhibitors, with substituent position (4-F vs. 5-Cl) affecting selectivity .

Characterization

Biologische Aktivität

4-fluoro-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine is a heterocyclic compound characterized by the presence of a fluorine atom and a pyridin-3-ylmethyl group on a benzothiazole ring. Its unique structure positions it as a promising candidate in medicinal chemistry, particularly for its potential biological activities against various targets.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 941867-30-7 |

| Molecular Formula | C13H10FN3S |

| Molecular Weight | 259.31 g/mol |

| Purity | 95% |

Biological Activity

The biological activity of this compound has been the subject of various studies, particularly focusing on its antibacterial and anticancer properties.

Antibacterial Activity

Recent research indicates that compounds related to benzothiazole derivatives exhibit significant antibacterial properties. For instance, derivatives showed improved activity compared to standard antibiotics like ampicillin and streptomycin, with minimum inhibitory concentration (MIC) values ranging from 0.0033 to 0.046 μg/mL against various Gram-positive and Gram-negative bacteria .

Anticancer Potential

Studies have shown that benzothiazole derivatives can induce apoptosis in cancer cell lines. For example, certain derivatives displayed IC50 values in the micromolar range against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines. The mechanism involves inducing cell cycle arrest and promoting apoptotic pathways .

The mechanism of action for this compound likely involves interaction with specific enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor signaling pathways, which is crucial for its antibacterial and anticancer effects .

Case Studies and Research Findings

- Antibacterial Efficacy : A study demonstrated that certain benzothiazole derivatives exhibited potent inhibition against topoisomerase IV in Staphylococcus aureus, with IC50 values significantly lower than traditional antibiotics .

- Cytotoxicity Profiles : Research highlighted that some benzothiazole compounds showed selective cytotoxicity toward cancer cells while sparing normal cells, indicating a favorable therapeutic index .

Q & A

Q. How can researchers optimize the synthetic yield of 4-fluoro-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine?

Methodological Answer:

- Reaction Conditions : Use reflux with polar aprotic solvents (e.g., DMSO or DMF) to enhance reaction rates and product stability .

- Catalysts : Incorporate copper(I) bromide (CuBr) as a catalyst, which has been shown to improve coupling efficiency in heterocyclic amine synthesis (e.g., 17.9% yield improvement in similar pyrazole derivatives) .

- Purification : Employ gradient chromatography (e.g., ethyl acetate/hexane) to isolate the compound with >95% purity .

- Key Parameters : Monitor temperature (35–90°C) and reaction time (24–48 hours) to balance yield and byproduct formation .

Q. What spectroscopic techniques are critical for characterizing the molecular structure of this compound?

Methodological Answer:

- NMR Spectroscopy : Use and NMR to confirm the fluorine substitution on the benzothiazole ring and the pyridinylmethylamine linkage. For example, pyridine protons typically resonate at δ 8.8–7.2 ppm, while benzothiazole carbons appear at 160–165 ppm .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS-ESI) validates the molecular ion peak (e.g., [M+H]) and isotopic pattern for fluorine .

- IR Spectroscopy : Identify characteristic stretches for C-F (~1100 cm) and N-H (~3300 cm) bonds .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for benzothiazole derivatives?

Methodological Answer:

- Comparative SAR Analysis : Compare structural analogs (e.g., 4-fluoro vs. 4-chloro substitutions) to assess how electronic effects modulate activity. For example, fluorine’s electronegativity may enhance binding to target enzymes .

- Assay Standardization : Replicate assays under controlled conditions (pH, temperature, cell lines) to minimize variability. Note that thiazole derivatives often show divergent activities in antimicrobial vs. anticancer assays due to target specificity .

- Data Reconciliation : Use computational tools (e.g., molecular docking) to model interactions with proteins like kinases or PDEs, which may explain discrepancies between in vitro and in vivo results .

Q. What strategies are effective for designing analogs to study structure-activity relationships (SAR)?

Methodological Answer:

- Core Modifications : Replace the pyridinylmethyl group with other heterocycles (e.g., piperazine or imidazole) to evaluate steric and electronic impacts. Evidence from thiadiazole analogs shows that bulkier substituents reduce solubility but increase target affinity .

- Substituent Screening : Introduce functional groups (e.g., -OCH, -NO) at the 4-position of the benzothiazole ring. Fluorine’s small size and high electronegativity often improve metabolic stability .

- Synthetic Routes : Utilize cross-coupling reactions (e.g., Suzuki-Miyaura) for late-stage diversification of the benzothiazole core .

Q. How can molecular interactions between this compound and biological targets be validated experimentally?

Methodological Answer:

- X-ray Crystallography : Co-crystallize the compound with target proteins (e.g., kinases) to resolve binding modes. For example, fluorine atoms often form halogen bonds with backbone carbonyl groups .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (K) and thermodynamic parameters (ΔH, ΔS) to differentiate between covalent and non-covalent interactions .

- Mutagenesis Studies : Engineer target proteins with point mutations (e.g., Ser→Ala at active sites) to identify critical residues for binding .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in cytotoxicity data across different cell lines?

Methodological Answer:

- Cell Line Profiling : Test the compound against panels of cancer (e.g., MCF-7, HeLa) and normal cells (e.g., HEK293) to identify selectivity trends. Note that fluorinated benzothiazoles often exhibit higher potency in breast cancer models due to ERα interactions .

- Metabolic Stability Assays : Evaluate hepatic microsomal stability to rule out false negatives caused by rapid metabolism in certain cell lines .

- Cross-Validation : Compare results with orthogonal assays (e.g., ATP-based viability vs. apoptosis markers) to confirm mechanistic consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.